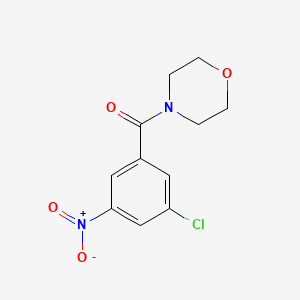

4-(3-Chloro-5-nitrobenzoyl)morpholine

Description

Properties

IUPAC Name |

(3-chloro-5-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHVPCOCZXOUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-Chloro-5-nitrobenzoyl Chloride

3-Chloro-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via the formation of an intermediate mixed anhydride, yielding the acid chloride with >95% conversion efficiency. Excess SOCl₂ is removed under reduced pressure to prevent side reactions.

Key Reaction Parameters

-

Temperature: 70–80°C

-

Duration: 4–6 hours

-

Solvent: Toluene or neat SOCl₂

Step 2: Acylation of Morpholine

The acid chloride is reacted with morpholine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, maintaining a pH of 8–9. The reaction achieves 85–92% yield after 12–24 hours.

Optimization Insights

-

Stoichiometry : A 1:1.2 molar ratio of acid chloride to morpholine minimizes unreacted starting material.

-

Solvent Choice : THF provides higher solubility for intermediates compared to DCM, reducing precipitation issues.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >98% purity.

Table 1: Performance Metrics for Conventional Acylation

One-Pot Synthesis via In Situ Acid Chloride Formation

To streamline production, a one-pot method eliminates isolation of the acid chloride intermediate. 3-Chloro-5-nitrobenzoic acid is treated with SOCl₂ in the presence of morpholine and TEA, enabling simultaneous acid chloride formation and acylation.

Procedure

-

3-Chloro-5-nitrobenzoic acid (1.0 equiv) is suspended in THF.

-

SOCl₂ (1.5 equiv) is added dropwise at 0°C, followed by reflux for 3 hours.

-

Morpholine (1.2 equiv) and TEA (1.5 equiv) are added directly to the cooled mixture.

-

The reaction is stirred at 25°C for 18 hours.

Advantages

-

Eliminates intermediate purification, reducing process time by 40%.

-

Achieves comparable yields (80–88%) to the conventional method.

Challenges

-

Excess SOCl₂ may hydrolyze morpholine, necessitating precise stoichiometric control.

-

Requires rigorous moisture exclusion to prevent acid chloride hydrolysis.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to accelerate reactions without solvents. This approach reduces waste and improves energy efficiency.

Protocol

-

3-Chloro-5-nitrobenzoic acid (1.0 equiv), morpholine (1.2 equiv), and TEA (1.5 equiv) are loaded into a stainless-steel milling jar.

-

Tungsten carbide balls (10 mm diameter) are added, and the mixture is milled at 30 Hz for 2 hours.

Performance Data

Limitations

-

Scalability issues due to equipment constraints.

-

Higher wear of milling media increases operational costs.

Catalytic Methods Using Lewis Acids

Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) enhance reaction rates by activating the carbonyl group of the acid chloride.

Representative Procedure

-

3-Chloro-5-nitrobenzoyl chloride (1.0 equiv) and morpholine (1.1 equiv) are dissolved in acetonitrile.

-

ZnCl₂ (0.1 equiv) is added, and the mixture is stirred at 50°C for 6 hours.

Outcomes

Table 2: Comparative Analysis of Catalytic Methods

| Catalyst | Yield (%) | Reaction Time (hours) |

|---|---|---|

| ZnCl₂ | 90–94 | 6 |

| FeCl₃ | 85–88 | 8 |

| None | 85–92 | 12–24 |

Green Chemistry Approaches

Aqueous Micellar Catalysis

Sodium dodecyl sulfate (SDS) micelles enable reactions in water, eliminating organic solvents.

Conditions

-

3-Chloro-5-nitrobenzoyl chloride and morpholine are dispersed in 0.1 M SDS aqueous solution.

-

Reaction proceeds at 25°C for 24 hours.

Results

Biocatalytic Synthesis

Lipase enzymes (e.g., Candida antarctica lipase B) catalyze the acylation in non-aqueous media.

Procedure

-

Immobilized lipase is added to a mixture of 3-chloro-5-nitrobenzoic acid, morpholine, and vinyl acetate (acyl donor) in tert-butanol.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Tubular reactors with static mixers enhance heat and mass transfer, enabling:

Waste Management Strategies

-

HCl byproduct is scrubbed using NaOH solution, generating NaCl for safe disposal.

-

Unreacted morpholine is recovered via distillation and reused.

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group may undergo partial reduction under prolonged heating. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-5-nitrobenzoyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted morpholines or other derivatives.

Scientific Research Applications

4-(3-Chloro-5-nitrobenzoyl)morpholine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Chloro-5-nitrobenzoyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 4-(3-Chloro-5-nitrobenzoyl)morpholine with five structurally related compounds from and one sulfonyl-oxazole derivative from :

Note: XLogP3 and polar surface area values marked with () are estimated based on structural analogs.

Key Observations:

Heterocycle Influence :

- The morpholine ring in the target compound increases polarity compared to piperidine (YF-1639) or pyrrolidine (YF-1611), likely reducing lipophilicity (lower XLogP3) and enhancing aqueous solubility .

- The sulfonyl-oxazole derivative () exhibits higher molecular weight (439.3 g/mol) and lipophilicity (XLogP3 = 4.5), attributed to the sulfonyl group and dual chloro substituents .

Substituent Positioning :

- Chlorine at position 3 (target compound) versus position 2 (YF-1611) may alter electronic effects and steric interactions, impacting binding affinity in biological targets .

Synthetic Challenges: highlights the sensitivity of NMR spectra to substituent positions (e.g., bromine in VPC-14449), emphasizing that even minor structural deviations (e.g., chloro/nitro positioning) can significantly alter physicochemical properties .

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-(3-Chloro-5-nitrobenzoyl)morpholine, and how should data be interpreted?

Employ nuclear magnetic resonance (NMR) for structural elucidation, focusing on chemical shifts for nitro (NO₂) and chloro (Cl) substituents. Infrared (IR) and Raman spectroscopy under ambient conditions can identify vibrational modes, such as C=O stretching (~1650–1750 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1350–1550 cm⁻¹). Compare experimental data with computational models (e.g., density functional theory) to validate assignments .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Use single-crystal X-ray diffraction to resolve the structure. For refinement, leverage the SHELX system (e.g., SHELXL), which is robust for small-molecule crystallography. Pay attention to potential centrosymmetric ambiguities by applying the Flack x parameter to avoid false chirality assignments during enantiomorph-polarity estimation .

Q. What synthetic strategies are effective for introducing nitro and chloro substituents into the benzoyl-morpholine scaffold?

Optimize nitration and chlorination reactions under controlled conditions. For example, use mixed acids (HNO₃/H₂SO₄) for nitration at low temperatures, and employ chlorinating agents like PCl₅ or SOCl₂. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How do high-pressure conditions (e.g., 0–3.5 GPa) influence the vibrational modes and phase behavior of this compound?

Conduct high-pressure Raman/IR studies to observe pressure-induced spectral changes, such as peak splitting (e.g., C-H stretching modes at ~2980–3145 cm⁻¹) or merging. Discontinuities in dω/dp (frequency vs. pressure) plots at ~0.7, 1.7, and 2.5 GPa suggest phase transitions. Correlate these findings with X-ray diffraction data to confirm structural rearrangements .

Q. What computational approaches validate experimental spectroscopic data, and how can discrepancies be resolved?

Perform ab-initio calculations (e.g., using Gaussian or ORCA) to simulate vibrational spectra. Compare computed and experimental results to identify outliers, such as discrepancies in C-Cl stretching frequencies. Adjust basis sets (e.g., B3LYP/6-311++G**) or account for intermolecular interactions (e.g., hydrogen bonding) to improve accuracy .

Q. How can enantiomer purity be assessed in derivatives of this compound, particularly near-centrosymmetric structures?

Avoid Rogers’s η parameter, which may yield false chirality indicators in near-centrosymmetric systems. Instead, use the Flack x parameter, which relies on twin-component incoherent scattering for reliable enantiomorph-polarity estimation. Implement this in least-squares refinement workflows .

Methodological Notes

- Crystallography : For ambiguous cases, combine SHELX refinement with Twinning/PLATON analysis to detect pseudosymmetry .

- High-Pressure Studies : Pair Raman/IR data with dielectric spectroscopy to probe electronic and conformational changes under pressure .

- Synthetic Optimization : Use regioselective directing groups (e.g., sulfonyl) to control nitro/chloro substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.